molecular formula C11H15BrN2O2 B594848 tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate CAS No. 1263285-53-5

tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate

Cat. No.: B594848
CAS No.: 1263285-53-5
M. Wt: 287.157
InChI Key: JTANJNPFRIWFIR-UHFFFAOYSA-N
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Description

This compound (CAS No. 1263285-53-5) is a brominated heterocyclic derivative with the molecular formula C₁₁H₁₅BrN₂O₂ and a molecular weight of 287.15 g/mol . It features a fused pyrroloimidazole core substituted with a bromine atom at position 3 and a tert-butyl ester at position 2. Its storage requires an inert atmosphere at 2–8°C, and it is classified under UN 2811 (Class 6.1, Packing Group III) due to acute toxicity (H301, H311, H331) . The tert-butyl group enhances steric protection of the ester moiety, while the bromine atom enables further functionalization via cross-coupling or nucleophilic substitution reactions.

Properties

IUPAC Name

tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)8-9(12)14-6-4-5-7(14)13-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTANJNPFRIWFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N2CCCC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of this compound with suitable reagents can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between the target compound and its analogs:

Compound Name Molecular Formula Substituents Key Properties/Applications Synthesis Route Reference
tert-Butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate C₁₁H₁₅BrN₂O₂ - Br at C3
- tert-butyl ester at C2
- Intermediate in drug synthesis
- Bromine enables Suzuki couplings
Bromination of parent scaffold followed by esterification
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (17a) C₆H₈N₂ - Unsubstituted core - Catalyst scaffold
- Base for organocatalysis
Cyclization of aminopyrroline in formic acid
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole C₆H₇BrN₂ - Br at C3 - Precursor for functionalized imidazoles
- Limited stability
Direct bromination of pyrroloimidazole
(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol (22) C₆H₈N₂O - OH at C6 - Chiral building block
- Used in asymmetric synthesis
Multi-step synthesis from 4-hydroxypyrrolidin-2-one
tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (26) C₂₀H₂₄N₆O₃ - Benzo-triazole carbonyl
- Hexahydropyrrolopyrrole
- Pharmacological candidate
- High binding affinity (MS: 358.5 [M+H]⁺)
HATU-mediated coupling of carboxylic acid with pyrrolopyrrole

Pharmacological and Industrial Relevance

  • The target compound’s bromine and ester groups make it a versatile intermediate in antiviral or anticancer drug synthesis, whereas hydroxylated analogs (e.g., 22 ) are prioritized for chiral catalysis .
  • Simpler brominated analogs (e.g., CAS 914637-88-0) lack the tert-butyl group, reducing their utility in multi-step syntheses requiring stable ester protection .

Biological Activity

Tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrrolo[1,2-a]imidazole family, which is known for diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. Understanding the biological activity of this compound can contribute to drug development and therapeutic applications.

  • Molecular Formula : C₈H₉BrN₂O₂
  • Molecular Weight : 227.07 g/mol
  • CAS Number : 1263285-53-5
  • Structural Characteristics : The compound features a bromo-substituted pyrrolo[1,2-a]imidazole core with a tert-butyl ester functional group at the carboxylate position.

Anticancer Activity

Research indicates that compounds within the pyrrolo[1,2-a]imidazole class exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (Triple-Negative Breast Cancer)0.126Induces apoptosis via caspase activation
Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylateMCF-7 (Breast Cancer)17.02Inhibits cell cycle progression

The compound has been noted for its selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Anti-inflammatory Properties

Similar structures have demonstrated anti-inflammatory effects in preclinical models. For example, derivatives of pyrrolo[1,2-a]imidazoles have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

StudyCompoundEffectConcentration
In vitro analysisTert-butyl 3-bromo derivativeInhibition of IL-6 secretionIC50 ~40 μM
Animal modelPyrrolo[1,2-a]imidazole analogsReduction in edema formationDose-dependent

These findings suggest that this compound may be effective in managing inflammatory conditions .

Antimicrobial Activity

Compounds similar to tert-butyl 3-bromo derivatives have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

PathogenMIC (µg/mL)Comparison Control
Staphylococcus aureus3.125Isoniazid (0.25)
Escherichia coli12.5Ciprofloxacin (2)

This antimicrobial activity highlights the potential of these compounds as lead candidates for developing new antibiotics .

Case Studies and Research Findings

A significant body of research has focused on the synthesis and evaluation of pyrrolo[1,2-a]imidazoles for their biological properties. For example:

  • Synthesis Methods : Various synthetic routes have been developed for obtaining tert-butyl 3-bromo derivatives with high yields and purity.
  • In Vivo Studies : Animal models treated with pyrrolo[1,2-a]imidazole derivatives showed reduced tumor growth and metastasis in breast cancer models compared to untreated controls.
  • Mechanistic Insights : Research has elucidated that these compounds may engage specific molecular targets involved in cancer cell survival and proliferation pathways.

Q & A

Synthesis and Optimization

Basic Q1: What are the key synthetic routes for tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate? A1: The compound can be synthesized via cyclization strategies starting from γ-lactams or pyrroline derivatives. For example:

  • Route 1: O-methylation of γ-lactams with Meerwein’s reagent followed by amidination with aminoethyl diethyl acetal and cyclization under acidic conditions .
  • Route 2: Four-step synthesis involving silylation of 4-hydroxypyrrolidin-2-one, transformation, and cyclization .
  • Route 3: Hydrobromic acid treatment of intermediates (e.g., heating at 90°C for 48 hours) to introduce bromine .

Advanced Q2: How can reaction conditions be optimized to improve yields in cyclization steps? A2: Optimization involves:

  • Acid selection: Formic acid or HCl for cyclization, balancing reactivity and side-product formation .
  • Temperature control: Lower temperatures (0–25°C) reduce decomposition in bromination steps .
  • Catalyst screening: Lewis acids (e.g., BF₃·OEt₂) may enhance regioselectivity in imidazole ring formation (not explicitly stated but inferred from cyclization methods) .

Structural Characterization

Basic Q3: What analytical techniques are critical for confirming the structure of this compound? A3:

  • X-ray crystallography: Resolves bond angles (e.g., C3–N1–C6 = 113.99°) and hydrogen-bonding networks using SHELX software .
  • NMR: ¹H/¹³C NMR identifies key signals (e.g., tert-butyl at ~1.4 ppm, pyrroloimidazole protons at 2.3–4.1 ppm) .
  • LC-MS/HPLC: Validates purity and molecular weight (e.g., [M+H]+ = 187.95 for sulfonamide derivatives) .

Advanced Q4: How can crystallographic data resolve ambiguities in stereochemistry or regiochemistry? A4: SHELXL refinement analyzes torsion angles (e.g., N1–C3–C4–C5 = −10.83°) and packing interactions to assign absolute configurations. For brominated analogs, anomalous scattering from Br aids in phase determination .

Functionalization and Derivatives

Basic Q5: What functional groups can be introduced at the 3-bromo position? A5: The bromine atom is reactive toward:

  • Nucleophilic substitution: Amines (e.g., NH₃) yield 3-amino derivatives .
  • Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids generate biaryl analogs .
  • Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamide derivatives (e.g., NLRP3 inhibitors) .

Advanced Q6: How does steric hindrance from the tert-butyl group influence reactivity? A6: The bulky tert-butyl ester:

  • Shields the carboxylate: Reduces undesired nucleophilic attack at the 2-position.
  • Directs electrophiles: Favors substitution at the less-hindered 3-bromo site .

Applications in Catalysis and Medicinal Chemistry

Basic Q7: What catalytic applications are reported for pyrrolo[1,2-a]imidazole derivatives? A7: Chiral analogs act as organocatalysts in:

  • Asymmetric Steglich rearrangement: 7-Alkoxy-substituted derivatives achieve high enantioselectivity (ee >90%) .
  • Dynamic kinetic resolution: (R)-6,7-dihydro analogs enable C-acylation for quaternary stereocenters .

Advanced Q8: How can SAR studies improve bioactivity? A8: Key modifications include:

  • Bromine replacement: 3-Aryl groups enhance CDK9 inhibition (IC₅₀ <100 nM) .
  • Sulfonamide introduction: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonamide inhibits NLRP3 inflammasome (IC₅₀ = 0.5 µM) .
  • Quaternary salts: Alkylation improves antibacterial activity (MIC = 2–8 µg/mL) .

Computational and Mechanistic Studies

Advanced Q9: What computational methods predict binding modes to biological targets? A9:

  • Docking studies: Glide/SP or AutoDock Vina model interactions with CDK9 (PDB: 4BCF) or NLRP3 (PDB: 6NPY).
  • MD simulations: Assess stability of sulfonamide derivatives in inflammasome binding pockets .

Advanced Q10: How do electronic effects from the imidazole ring influence reactivity? A10: DFT calculations (B3LYP/6-31G*) show:

  • Electron-withdrawing groups (Br): Increase electrophilicity at C3, facilitating nucleophilic substitution .
  • Conjugation effects: The fused pyrrole-imidazole system stabilizes transition states in catalysis .

Contradictions and Challenges

Advanced Q11: Why do some synthetic routes report low yields despite optimal conditions? A11: Competing pathways include:

  • Over-bromination: Excess HBr leads to di-brominated byproducts .
  • Ring-opening: Acidic conditions may hydrolyze the tert-butyl ester, requiring pH control .

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